

What is the chemical structure of the Basivarsen linker?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Basivarsen linker*

Cat. No.: B15607094

[Get Quote](#)

An In-depth Technical Guide to the Basivarsen Linker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and role of the linker in the investigational antibody-oligonucleotide conjugate (AOC), Basivarsen (also known as zeleciment basivarsen or DYNE-101). Basivarsen is currently under development for the treatment of myotonic dystrophy type 1 (DM1)[1][2][3].

Introduction to Basivarsen and its Mechanism of Action

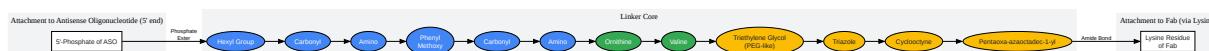
Basivarsen is an innovative therapeutic designed to address the underlying genetic cause of DM1. This condition is characterized by the expansion of a CTG repeat in the DMPK gene, leading to the production of toxic nuclear RNA that sequesters essential splicing proteins[3]. Basivarsen aims to reduce this toxic RNA by utilizing an antisense oligonucleotide (ASO) to mediate its degradation[2][4].

To achieve targeted delivery to muscle tissue, the ASO component of Basivarsen is conjugated to a monoclonal antibody fragment (Fab) that binds to the transferrin receptor 1 (TfR1), which is highly expressed on muscle cells[4][5]. This targeted delivery is crucial for enhancing the

efficacy and reducing potential off-target effects of the ASO. The linker is the critical component that connects the targeting Fab to the therapeutic ASO payload.

Chemical Structure of the Basivarsen Linker

The **Basivarsen linker** is a complex molecule designed to stably connect the antibody fragment and the antisense oligonucleotide while ensuring the proper function of both moieties.


Table 1: Chemical Properties of the **Basivarsen Linker**

Property	Value	Source
Chemical Formula	C50H81N11O16	PubChem[6]
CAS Number	2763758-01-4	PubChem[6]
UNII	G8X336ZZ83	PubChem[6]

The detailed chemical name for the oligonucleotide portion of Basivarsen, including its linkage to the linker, is provided by the USAN Council as: DNA, d(P-thio)((2'-O,4'-C-methylene)m5rC-(2'-O,4'-C-methylene)rA-[2'-O-(2-methoxyethyl)]rG-[2'-O-(2-methoxyethyl)]m5rC-G-C-C-C-A-C-C-A-[2'-O-(2-methoxyethyl)]rG-[2'-O-(2-methoxyethyl)]m5rU-(2'-O,4'-C-methylene)m5rC-(2'-O,4'-C-methylene)rA), 5'-[6-[[[[4-[[N-[3-[2-[2-[2-[(5aS,6R,6aR)-6-(18-carboxy-3-oxo-2,7,10,13,16-pentaoxa-4-azaoctadec-1-yl)-5,5a,6,6a,7,8-hexahydrocyclopropa[3]7]cycloocta[1,2-d]-1,2,3-triazol-1(4H)-yl]ethoxy]ethoxy]ethoxy]-1-oxopropyl]-L-valyl-N5(aminocarbonyl)-L-ornithyl]amino]phenyl]methoxy]carbonyl]amino]hexyl hydrogen phosphate]. This nomenclature details the complex structure of the linker and its point of attachment to the 5' end of the antisense oligonucleotide.

Visualization of the Basivarsen Linker's Core Structure

The following diagram illustrates the key functional groups and overall arrangement of the **Basivarsen linker**, based on its publicly available chemical information.

[Click to download full resolution via product page](#)

Caption: Schematic of the **Basivarsen linker**'s chemical structure.

Role in the Antibody-Oligonucleotide Conjugate

The **Basivarsen linker** serves several critical functions:

- Stable Conjugation: It provides a stable covalent bond between the Fab and the ASO, preventing premature dissociation in circulation.
- Defined Stoichiometry: The manufacturing process allows for a controlled drug-to-antibody ratio, ensuring a homogenous product.
- Preservation of Function: The linker is designed to not interfere with the binding of the Fab to the TfR1 or the hybridization of the ASO to its target RNA.
- Facilitating Cellular Uptake: By being part of the AOC, the linker contributes to the overall molecular properties that allow for receptor-mediated endocytosis into target cells.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of the **Basivarsen linker** are proprietary to the manufacturer. However, the general workflow for creating such a linker and conjugating it to an antibody and oligonucleotide would typically involve:

- Solid-Phase Synthesis: The ASO is synthesized on a solid support.
- Linker Attachment to ASO: The linker, which is synthesized separately, is attached to the 5' end of the ASO while it is still on the solid support.
- Cleavage and Deprotection: The ASO-linker conjugate is cleaved from the solid support and deprotected.
- Purification: The ASO-linker is purified using techniques such as HPLC.
- Antibody Modification: The Fab is typically modified to introduce a reactive handle for conjugation.

- Conjugation Reaction: The purified ASO-linker is reacted with the modified Fab.
- Final Purification: The final AOC is purified to remove any unconjugated components.

Characterization of the final product would involve techniques like mass spectrometry to confirm the molecular weight, size exclusion chromatography to assess aggregation, and binding assays to ensure the functionality of both the Fab and the ASO.

Conclusion

The linker of Basivarsen is a sophisticated chemical entity that is integral to the function of this antibody-oligonucleotide conjugate. Its structure is designed to provide a stable connection between the targeting and therapeutic components of the drug, enabling targeted delivery to muscle cells for the potential treatment of myotonic dystrophy type 1. Further clinical data will continue to elucidate the *in vivo* performance and therapeutic potential of this promising drug candidate[3][8].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Zeleciment Basivarsen - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dyne Therapeutics Announces Additional One-Year Clinical [globenewswire.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. neurologylive.com [neurologylive.com]
- 6. Basivarsen linker | C50H81N11O16 | CID 169490881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. dyne-tx.com [dyne-tx.com]

- To cite this document: BenchChem. [What is the chemical structure of the Basivarsen linker?]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15607094#what-is-the-chemical-structure-of-the-basivarsen-linker>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com